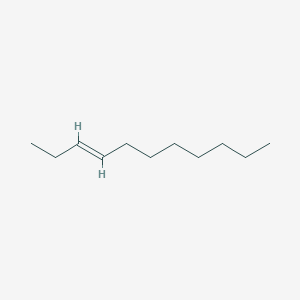

(E)-3-十一烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-Undecene: An Overview (E)-3-Undecene is an organic compound that belongs to the family of alkenes. It is a colorless liquid with a strong odor and is widely used in the fragrance industry. However, recent scientific research has shown that (E)-3-Undecene has potential applications in various fields, including medicine, agriculture, and materials science. Synthesis Method The most common method of synthesizing (E)-3-Undecene is through the Wittig reaction. This involves the reaction of an aldehyde with a phosphonium ylide, resulting in the formation of an alkene. The reaction is carried out under basic conditions and requires careful control of the reaction conditions to achieve high yields. Scientific Research Application (E)-3-Undecene has been the subject of extensive research in recent years due to its potential applications in various fields. In medicine, it has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal drugs. In agriculture, (E)-3-Undecene has been used as a natural insecticide, with studies showing that it is effective against a wide range of insect pests. It has also been shown to have potential applications in the field of materials science, with researchers investigating its use as a building block for the synthesis of new materials. Mechanism of Action The mechanism of action of (E)-3-Undecene is not fully understood, but it is believed to involve the disruption of cell membranes in bacteria and fungi. This leads to the leakage of cellular contents and ultimately cell death. In insects, (E)-3-Undecene is thought to interfere with their ability to detect pheromones, leading to confusion and disruption of mating behavior. Biochemical and Physiological Effects Studies have shown that (E)-3-Undecene has low toxicity and is generally safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can lead to respiratory irritation. Advantages and Limitations for Lab Experiments The advantages of using (E)-3-Undecene in laboratory experiments include its low toxicity, ease of synthesis, and wide range of potential applications. However, its strong odor can make it difficult to work with, and its effectiveness as an insecticide can vary depending on the species being targeted. Future Directions There are many potential future directions for research on (E)-3-Undecene. These include: 1. Further investigation of its antibacterial and antifungal properties, with the aim of developing new antibiotics and antifungal drugs. 2. Development of new insecticides based on (E)-3-Undecene, with a focus on improving its effectiveness against a wider range of insect pests. 3. Investigation of its potential use as a building block for the synthesis of new materials, with a focus on developing materials with unique properties and applications. 4. Study of its potential applications in other fields, such as cosmetics and personal care products. In conclusion, (E)-3-Undecene is a versatile and promising compound that has potential applications in various fields. Its antibacterial and antifungal properties, effectiveness as an insecticide, and potential as a building block for new materials make it an exciting area of research for scientists and researchers around the world.

科学研究应用

生物合成与生物转化

(E)-3-十一烯已被发现是微生物生物合成的产物。具体而言,一项研究发现假单胞菌中的一种非血红素铁氧化酶,它利用一种活化氧、非血红素铁依赖的机制,将中链脂肪酸转化为相应的末端烯烃,例如 1-十一烯。这一发现不仅提供了对 1-十一烯生物合成来源的见解,还为可再生原料定制生物转化为中链末端烯烃提供了机会,而中链末端烯烃作为燃料和化学基础材料具有价值 (Rui 等人,2014)。

催化性质和酶功能

另一项研究集中在非血红素铁酶 UndA 催化的十二烷酸氧化脱羧为十一烯和二氧化碳。研究发现 UndA 含有偶联的双核铁簇,扩大了双核铁酶催化的已知反应库。这些发现阐明了与十一烯生产相关的催化特性和酶功能,突出了其在生化途径和潜在工业应用中的重要性 (Manley 等人,2019)。

聚合物科学

在聚合物科学领域,聚(10-十一烯-1-醇) 已通过金属茂催化的聚合合成,用作潜在极性大分子单体的先驱物。本研究强调了可聚合的末端双键,分析了催化剂和聚合条件对聚合物性质的影响。该研究突出了 (E)-3-十一烯及其衍生物在合成具有特定功能和在各个行业中潜在应用的聚合物中的重要性 (Schulze 等人,2010)。

属性

CAS 编号 |

1002-68-2 |

|---|---|

产品名称 |

(E)-3-Undecene |

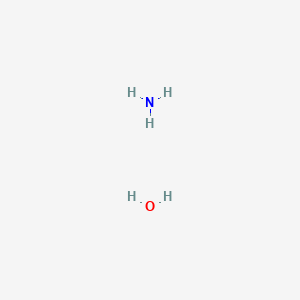

分子式 |

C11H22 |

分子量 |

154.29 g/mol |

IUPAC 名称 |

(E)-undec-3-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3/b7-5+ |

InChI 键 |

SDTYFWAQLSIEBH-FNORWQNLSA-N |

手性 SMILES |

CCCCCCC/C=C/CC |

SMILES |

CCCCCCCC=CCC |

规范 SMILES |

CCCCCCCC=CCC |

其他 CAS 编号 |

85535-87-1 |

Pictograms |

Flammable; Health Hazard; Environmental Hazard |

同义词 |

(E)-3-Undecene |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)